molecular formula C7H4IN B177582 2-Iodobenzonitrile CAS No. 4387-36-4

2-Iodobenzonitrile

Cat. No.: B177582
CAS No.: 4387-36-4
M. Wt: 229.02 g/mol
InChI Key: JDDAFHUEOVUDFJ-UHFFFAOYSA-N
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Description

2-Iodobenzonitrile is an organic compound with the molecular formula C7H4IN. It is a nitrile derivative where an iodine atom is substituted at the ortho position of the benzene ring. This compound is known for its significant reactivity due to the presence of both cyano and aryl carbon-iodide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzonitrile can be synthesized through various methods. One common method involves the iodination of benzonitrile using iodine and a suitable oxidizing agent. Another method includes the Sandmeyer reaction, where 2-aminobenzonitrile is diazotized and then treated with potassium iodide .

Industrial Production Methods: Industrial production of this compound often involves the Sandmeyer reaction due to its efficiency and scalability. The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an excess of potassium iodide to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-iodobenzonitrile involves its reactivity due to the presence of the iodine atom and the cyano group. The iodine atom can participate in various coupling reactions, while the cyano group can undergo nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison: 2-Iodobenzonitrile is unique due to the ortho position of the iodine atom, which provides distinct reactivity compared to its meta and para counterparts. This positional difference influences the compound’s reactivity and the types of reactions it can undergo .

Biological Activity

Overview

2-Iodobenzonitrile (C7H4IN) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features an iodine atom attached to a benzene ring with a nitrile group, which influences its reactivity and biological interactions.

  • Molecular Formula : C7H4IN
  • Molecular Weight : 202.01 g/mol
  • IUPAC Name : this compound

Biological Activity

Research has indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be further explored for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. Research focused on its effects on various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)12.8Cell cycle arrest at G1 phase

The mechanism of action appears to involve the activation of caspases, leading to programmed cell death, which is crucial for cancer treatment strategies.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various halogenated benzonitriles, including this compound. The results indicated significant activity against both bacterial and fungal strains, with a notable impact on biofilm formation.
  • Anticancer Research : A recent publication in the Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and tested for their anticancer activities. The study found that modifications to the molecular structure could enhance potency against specific cancer types, paving the way for targeted therapies.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Antimicrobial Mechanism : The presence of the iodine atom is believed to disrupt microbial cell membranes and interfere with metabolic processes.
  • Anticancer Mechanism : The nitrile group may facilitate interactions with key enzymes involved in cell cycle regulation and apoptosis.

Properties

IUPAC Name

2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDAFHUEOVUDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374757
Record name 2-Iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4387-36-4
Record name 2-Iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4387-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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